molecular formula C20H21N7S B6063913 2-(1-methyltetrazol-5-yl)sulfanyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]ethanamine

2-(1-methyltetrazol-5-yl)sulfanyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]ethanamine

Cat. No.: B6063913
M. Wt: 391.5 g/mol
InChI Key: WLRXRWAAXJYNLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-methyltetrazol-5-yl)sulfanyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]ethanamine is a complex organic compound that features a tetrazole ring, a sulfanyl group, and a pyrazole ring

Properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7S/c1-27-20(24-25-26-27)28-12-11-21-13-18-14-22-23-19(18)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10,14,21H,11-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRXRWAAXJYNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=C(NN=C2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyltetrazol-5-yl)sulfanyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]ethanamine typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the tetrazole derivative with a thiol compound under basic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a hydrazine derivative with a 1,3-diketone.

    Coupling Reactions: The final step involves coupling the tetrazole-sulfanyl derivative with the pyrazole derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyltetrazol-5-yl)sulfanyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups on the phenyl rings can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid, and ethanol.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

2-(1-methyltetrazol-5-yl)sulfanyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]ethanamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation, cancer, and infectious diseases.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic, optical, or mechanical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-methyltetrazol-5-yl)sulfanyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]ethanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetrazole and pyrazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyltetrazol-5-yl)sulfanyl-1-morpholin-4-yl-ethanone
  • 2-(1-methyltetrazol-5-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
  • 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide

Uniqueness

2-(1-methyltetrazol-5-yl)sulfanyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]ethanamine is unique due to its combination of a tetrazole ring, a sulfanyl group, and a pyrazole ring. This unique structure allows it to interact with a wide range of molecular targets and participate in various chemical reactions, making it a versatile compound for scientific research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.